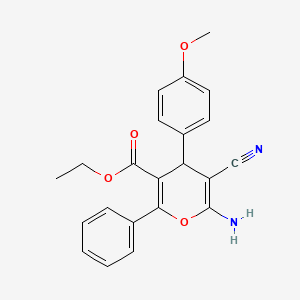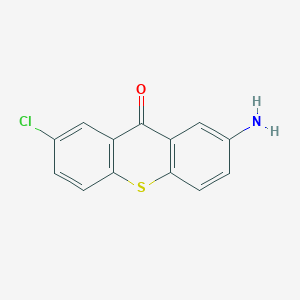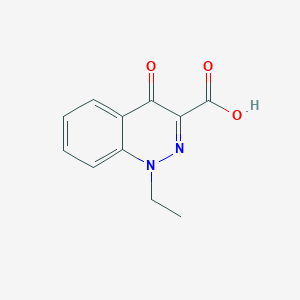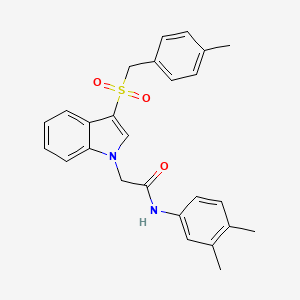
N-(1-cyano-1-propylbutyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CX-5461 is a selective RNA polymerase I inhibitor that has been found to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. It was first discovered by researchers at the University of Queensland in Australia and has since undergone extensive research and development.
Mecanismo De Acción
CX-5461 selectively inhibits RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). By inhibiting RNA polymerase I, CX-5461 reduces the production of rRNA, which is essential for the growth and survival of cancer cells. This leads to DNA damage and cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
CX-5461 has been found to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been found to inhibit tumor growth and metastasis in preclinical studies. CX-5461 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CX-5461 has several advantages for lab experiments, including its selectivity for RNA polymerase I and its ability to induce DNA damage and cell death in cancer cells. However, CX-5461 has some limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on CX-5461. One area of research is the development of more effective synthesis methods for CX-5461. Another area of research is the identification of biomarkers that can predict response to CX-5461 treatment. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CX-5461 in cancer treatment. Finally, there is a need for the development of combination therapies that can enhance the effectiveness of CX-5461 in cancer treatment.
In conclusion, CX-5461 is a promising candidate for cancer treatment that has been extensively studied for its potential in inducing DNA damage and cell death in cancer cells. It selectively inhibits RNA polymerase I, reducing the production of rRNA, which is essential for the growth and survival of cancer cells. While CX-5461 has some limitations, it has several advantages for lab experiments and has shown minimal toxicity in normal cells. There are several future directions for research on CX-5461, including the development of more effective synthesis methods, the identification of biomarkers for response prediction, and the development of combination therapies.
Métodos De Síntesis
CX-5461 is synthesized through a multi-step process involving the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1-bromo-3-chloropropane to form N-(2,2-dimethyl-1,3-dioxolan-4-yl)propionamide. This compound is then reacted with potassium cyanide to form N-(1-cyano-1-propyl)propionamide, which is further reacted with 2-oxo-1,3-oxazolidine-4-carboxylic acid to form CX-5461.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential in cancer treatment. It has been found to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. CX-5461 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been found to inhibit tumor growth and metastasis in preclinical studies.
Propiedades
IUPAC Name |
N-(4-cyanoheptan-4-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-3-7-13(10-14,8-4-2)15-12(16)11-6-5-9-17-11/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIQPYBJUWFQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-propylbutyl)oxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2942609.png)
![2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol](/img/structure/B2942610.png)

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine](/img/structure/B2942612.png)
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2942615.png)

![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)
![3-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2942622.png)
![2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2942623.png)

![[1,3]Dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B2942626.png)


